

21-Desacetyldeflazacort-D5 material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 21-Desacetyldeflazacort-D5

Cat. No.: B12420859

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An In-depth Technical Guide to the Material Safety Data of **21-Desacetyldeflazacort-D5**

Introduction

21-Desacetyldeflazacort-D5 is the deuterium-labeled form of 21-Desacetyldeflazacort, the active metabolite of the corticosteroid prodrug Deflazacort.[1][2] Deflazacort is utilized for its anti-inflammatory and immunosuppressive properties.[3] The introduction of deuterium atoms into the molecule makes **21-Desacetyldeflazacort-D5** a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies to trace the metabolic fate of the drug.[4][5] This guide provides a comprehensive overview of the material safety data, physicochemical properties, mechanism of action, and experimental applications of **21-Desacetyldeflazacort-D5** for researchers, scientists, and drug development professionals.

Physicochemical Properties

21-Desacetyldeflazacort-D5 is a white to off-white solid.[6] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for **21-Desacetyldeflazacort-D5**

Identifier	Value
IUPAC Name	(4R,8S,9S,11S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.0 ² , ⁹ .0 ⁴ , ⁸ .0 ¹³ , ¹⁸]icosa-6,14,17-trien-16-one[7]
Molecular Formula	C ₂₃ H ₂₄ D ₅ NO ₅ [4][6]
Molecular Weight	404.51 g/mol [4][6][7]
Unlabeled CAS Number	13649-57-5[4][6]

Table 2: Physicochemical Data for **21-Desacetyldeflazacort-D5**

Property	Value
Appearance	Solid, White to off-white[6]
XLogP3	1.4[7]
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	1

Table 3: Solubility Data for **21-Desacetyldeflazacort-D5**

Solvent	Solubility
DMF	≥ 30 mg/mL (74.16 mM)[4][6]
DMSO	≥ 30 mg/mL (74.16 mM)[4][6]
Ethanol	≥ 1 mg/mL (2.47 mM)[4][6]

Safety and Handling

The safe handling of **21-Desacetyldeflazacort-D5** is crucial in a laboratory setting. While specific toxicological properties of the deuterated compound have not been thoroughly investigated, the data for the unlabeled parent compound, 21-Desacetyldeflazacort, provides guidance.[\[8\]](#)

Table 4: Hazard Identification for 21-Desacetyldeflazacort (Unlabeled)

Hazard Class	GHS Classification
Reproductive Toxicity	H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. [9]
Specific Target Organ Toxicity (Repeated Exposure)	H373: May cause damage to organs through prolonged or repeated exposure. [9]

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[\[10\]](#)
- Eye/Face Protection: Wear safety glasses with side-shields.[\[10\]](#)
- Skin Protection: Handle with gloves and wear a lab coat.[\[10\]](#)
- Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[\[8\]](#)
- General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[\[8\]](#)

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[\[10\]](#)
- Skin Contact: Wash off with soap and plenty of water.[\[10\]](#)
- Eye Contact: Rinse cautiously with water for several minutes.[\[9\]](#)

- Ingestion: Seek medical advice immediately.[8]

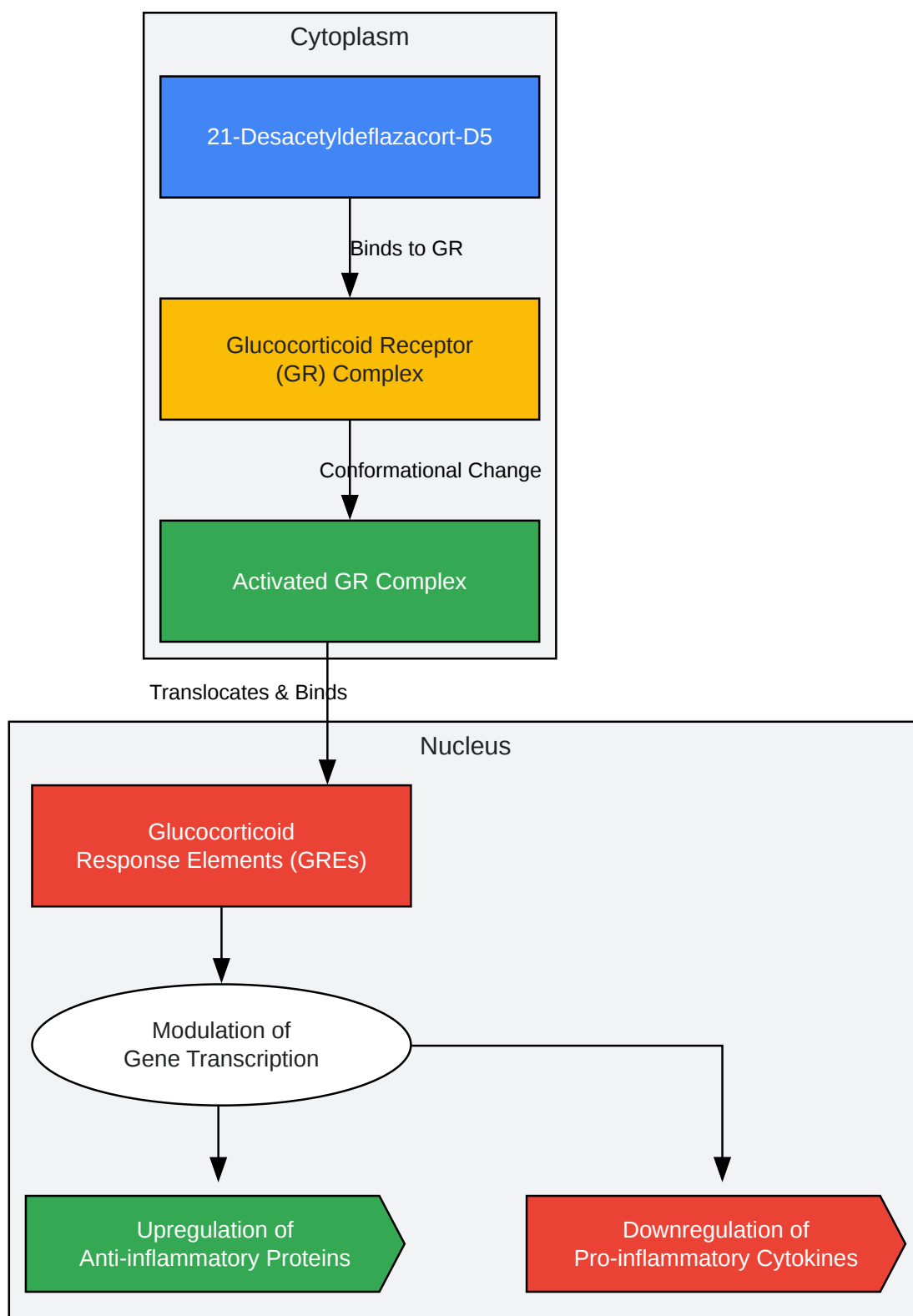
Table 5: Storage and Stability of **21-Desacetyldeflazacort-D5**

Form	Storage Temperature	Stability
Powder	-20°C	3 years[4][6]
Powder	4°C	2 years[4][6]
In Solvent	-80°C	6 months[4][6]
In Solvent	-20°C	1 month[4][6]

Mechanism of Action: Glucocorticoid Receptor Signaling

Deflazacort is a prodrug that is rapidly converted to its active metabolite, 21-Desacetyldeflazacort, by plasma esterases.[1][3] 21-Desacetyldeflazacort exerts its anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[3]

Upon entering the cell, 21-Desacetyldeflazacort binds to the GR in the cytoplasm. This binding event causes the dissociation of accessory proteins and allows the ligand-receptor complex to translocate into the nucleus.[11][12] Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which modulates the transcription of target genes.[11] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF- α).[11]



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Caption: Glucocorticoid Receptor Signaling Pathway.

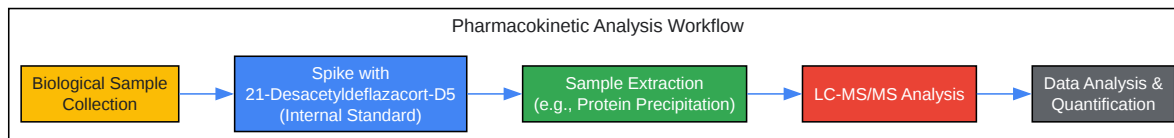
Experimental Protocols and Applications

Deuterium-labeled compounds like **21-Desacetyldeflazacort-D5** are primarily used as internal standards in analytical chemistry, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.^{[5][13]} The deuterium labeling provides a mass shift that allows for clear differentiation from the unlabeled endogenous or administered compound in mass spectrometry (MS) analysis, without significantly altering the chemical properties.^[14]

General Experimental Workflow for Pharmacokinetic Analysis using LC-MS/MS

A typical experimental protocol involves co-administering the unlabeled drug with a known amount of the deuterated analog (**21-Desacetyldeflazacort-D5**) to biological samples. These samples are then processed and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- **Sample Preparation:** Biological samples (e.g., plasma, urine) are collected at various time points after drug administration. A known concentration of **21-Desacetyldeflazacort-D5** is spiked into each sample as an internal standard. Proteins are then precipitated, and the supernatant is extracted.
- **LC Separation:** The extracted sample is injected into a liquid chromatography system to separate the analyte (21-Desacetyldeflazacort) and the internal standard (**21-Desacetyldeflazacort-D5**) from other matrix components.
- **MS/MS Detection:** The separated compounds are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.
- **Quantification:** The concentration of the unlabeled drug in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.



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